
Arsenazo I trihydrate
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Overview
Description
Arsenazo I trihydrate (CAS 3547-38-4) is an organoarsenical compound with the molecular formula C₁₆H₁₀AsN₂Na₃O₁₁S₂·3H₂O . It is a hydrated sodium salt of arsenazo I, a chromogenic reagent known for forming colored complexes with metal ions. A key application is in analytical chemistry, where it detects calcium (Ca²⁺) ions in basic media (pH 12–13), forming a red-violet complex for spectrophotometric quantification .
The compound is commercially available through suppliers like TCI America, with stringent storage requirements (e.g., sealed containers, light avoidance) to maintain stability . Regulatory documents, such as Toyota’s banned substances list, highlight concerns over arsenic-containing compounds, including Arsenazo I disodium, underscoring its restricted use in industrial applications .
Preparation Methods
The synthesis of Arsenazo I trihydrate involves the diazotization of 4,5-dihydroxy-2,7-disulfonic acid followed by coupling with benzenearsonic acid. The reaction conditions typically require an acidic environment and controlled temperatures to ensure the stability of the intermediate compounds . Industrial production methods are similar but scaled up to accommodate larger quantities, often involving continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Dissociation and Speciation in Solution
Arsenazo I trihydrate exists as a disodium salt in solution, dissociating into sodium ions (Na⁺) and the arsenazo anion. The trihydrate form implies three water molecules are coordinated to the structure, though these may dissociate under varying conditions. The arsenazo anion contains multiple acidic groups, including:
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Sulfonic acid groups (-SO₃H)
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Hydroxyl groups (-OH)
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Arsenic acid groups (-AsO₃H₂)
These groups undergo protonation/deprotonation depending on pH, influencing the compound’s solubility and reactivity. While direct dissociation constants for Arsenazo I are not explicitly reported in the provided sources, analogous studies on Arsenazo III suggest similar behavior, with sulfonic acid groups dissociating first under acidic conditions, followed by hydroxyl and arsenic acid groups at higher pH .
Metal Complexation Reactions
Arsenazo I forms highly stable inner complexes with divalent and trivalent metal ions, a property exploited in spectrophotometric methods. Key reactions include:
Calcium and Magnesium Complexation
Arsenazo I reacts with Ca²⁺ and Mg²⁺ to form complexes that shift absorption maxima from ~540 nm (free ligand) to ~650 nm. This chromatic shift enables quantitative analysis of these ions .
Uranium(VI) Adsorption
In adsorption studies, Arsenazo I is used as a chromogenic agent to detect uranium via UV-Vis spectroscopy. The reaction involves uranium(VI) binding to the arsenazo anion, forming a detectable complex. Interference from other ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) may reduce adsorption efficiency, highlighting competitive binding .
General Metal Ion Reactivity
Protonation/Deprotonation Equilibria
The arsenazo anion exists in multiple protonation states depending on pH:
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Sulfonic acid groups : Fully deprotonated in acidic solutions.
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Hydroxyl groups : Deprotonate at neutral to alkaline pH.
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Arsenic acid groups : Lose protons progressively in basic conditions.
These equilibria influence the compound’s ability to form metal complexes. For example, deprotonated oxygen atoms in the hydroxyl and arsenic acid groups enhance metal chelation .
Interference and Competing Reactions
In adsorption and complexation assays, other ions can interfere by competing for binding sites or altering solution conditions:
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Cations (e.g., Na⁺, K⁺): Reduce uranium adsorption efficiency by competing with UO₂²⁺ .
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Chelating agents : May form complexes with target ions, reducing their availability for Arsenazo I binding.
Redox Reactivity
While not explicitly detailed for Arsenazo I, analogous studies on Arsenazo III highlight potential redox behavior. For example, Arsenazo III can undergo one-electron reduction by mitochondrial enzymes, generating azo anion radicals . If Arsenazo I reacts similarly, it may participate in redox cycles under specific conditions (e.g., in biological systems).
Scientific Research Applications
Arsenazo I trihydrate is widely used in scientific research due to its ability to form stable complexes with various metal ions. Some of its applications include:
Spectrophotometric Determination: It is used in the spectrophotometric determination of metal ions such as uranium, thorium, and rare earth elements.
Biochemical Research: It is employed in proteomics research to study protein interactions and functions.
Environmental Monitoring: The compound is used to detect and quantify metal ions in environmental samples, such as water and soil.
Medical Research:
Mechanism of Action
The mechanism of action of Arsenazo I trihydrate involves the formation of colored complexes with metal ions. The compound contains functional groups that can coordinate with metal ions, leading to the formation of stable complexes. These complexes can be detected and quantified using spectrophotometric methods, allowing for the precise determination of metal ion concentrations in various samples .
Comparison with Similar Compounds
Arsenazo III
Arsenazo III (CAS 1787-61-7*) is structurally analogous but differs in functional groups, featuring additional sulfonic acid substituents. This modification enhances its solubility and metal-binding selectivity, particularly for lanthanides, actinides (e.g., uranium) , and transition metals . Unlike Arsenazo I, which is optimized for Ca²⁺ detection, Arsenazo III exhibits higher sensitivity for rare-earth elements and is used in nuclear fuel cycle analysis . Both reagents share chromogenic properties but diverge in pH-dependent applications: Arsenazo III operates effectively in acidic media, while Arsenazo I requires strongly basic conditions .
Thorin I (CAS 3688-92-4)
Thorin I, another arsenical dye, is distinct from Arsenazo I despite structural similarities. It is primarily employed in spectrophotometric determination of sulfate ions and thorium. Toyota’s standards list both Thorin I and Arsenazo I as restricted substances, reflecting regulatory caution toward organoarsenicals .
Carboxyarsenazo (CAS 3772-44-9)
Carboxyarsenazo incorporates a carboxylic acid group, altering its metal affinity. It is utilized for aluminum and zirconium detection in acidic conditions, contrasting with Arsenazo I’s calcium specificity .
Sodium Cacodylate Trihydrate (CAS 6131-99-3)
A buffering agent in electron microscopy, sodium cacodylate trihydrate contains dimethylarsinic acid.
Data Tables
Table 1: Key Properties of Arsenazo I Trihydrate and Analogues
Q & A
Basic Research Questions
Q. How should Arsenazo I trihydrate solutions be prepared and stabilized for colorimetric assays?
- Methodological Answer : Dissolve this compound in deionized water or a buffered system (e.g., NaOH/KCl buffer at pH 12) to enhance stability. Store solutions at 0°C–6°C to prevent degradation, as the compound is sensitive to temperature fluctuations . Optimize reagent concentration (e.g., 0.1–0.5 mM) to balance sensitivity and background noise, particularly in calcium or uranium detection assays .
Q. What experimental factors influence the complexation efficiency of this compound with calcium ions?
- Methodological Answer : Key factors include:
- pH : Maintain alkaline conditions (pH 12) to ensure deprotonation of Arsenazo I’s functional groups, which enhances binding to Ca²⁺. Protonation at low pH (e.g., pH < 2) reduces complexation due to sulfo group protonation .
- Buffer composition : Use KCl/NaOH buffers to minimize ionic interference and stabilize the dye-metal complex .
- Interfering ions : Pre-treat samples with masking agents (e.g., EDTA for Mg²⁺) or employ separation techniques (e.g., solvent extraction) to mitigate competition from La³⁺ or other lanthanides .
Q. How can researchers validate the specificity of this compound in metal ion detection?
- Methodological Answer : Perform cross-reactivity studies by introducing competing ions (e.g., La³⁺, UO₂²⁺) and monitor spectral shifts using UV-Vis spectroscopy. For instance, La³⁺ causes a distinct absorption peak at 660 nm, while UO₂²⁺ complexes exhibit maxima at 655 nm . Validate selectivity via standard addition methods or comparative analysis with alternative chelators like o-cresolphthalein-complexone .
Advanced Research Questions
Q. How does the adsorption capacity of this compound on modified silica surfaces compare to Arsenazo III?
- Methodological Answer : Construct adsorption isotherms under controlled pH (e.g., pH 1–2 for Arsenazo I vs. pH 2–3 for Arsenazo III). Arsenazo I exhibits higher capacity (~0.12 mmol/g) on polyhexamethylene guanidine (PHMG)-modified silica due to smaller molecular size and stronger intermolecular interactions. Use HCl (0.1–2 M) to assess desorption rates, noting reduced stability in highly acidic or saline media .
Q. What strategies resolve contradictory data in Arsenazo I-based uranium quantification under mixed-lanthanide conditions?
- Methodological Answer : Employ dual-wavelength spectrophotometry to distinguish UO₂²⁺-Arsenazo I (655 nm) from La³⁺-Arsenazo I (660 nm) complexes. Alternatively, implement decontamination protocols, such as prior extraction with di(2-ethylhexyl)phosphoric acid (HDEHP) to isolate uranium from lanthanides . Validate results with ICP-MS for cross-verification.
Q. How can researchers optimize this compound-based methods for trace uranium detection in complex matrices?
- Methodological Answer :
- Sample pretreatment : Use solvent extraction (e.g., 30% tributyl phosphate in kerosene) to isolate uranium from aqueous waste streams .
- Calibration : Prepare standard curves in the range of 0.1–10 µg/L UO₂²⁺, accounting for matrix effects via standard addition.
- Detection limits : Achieve sub-ppb sensitivity by coupling with preconcentration techniques (e.g., solid-phase extraction on PHMG-silica) .
Q. What are the critical differences in spectral behavior between Arsenazo I and III when complexed with actinides?
- Methodological Answer : Arsenazo I forms 1:1 complexes with UO₂²⁺ at pH 2–3, showing a single absorption peak at 655 nm. In contrast, Arsenazo III exhibits a broader pH range (pH 1–4) and forms 1:2 (metal:dye) complexes, with a peak at 665 nm. Use molar absorptivity values (ε) to differentiate: Arsenazo III typically has higher ε (~1.5×10⁵ L·mol⁻¹·cm⁻¹) than Arsenazo I (~1.0×10⁵) .
Q. How to design a study assessing the impact of ionic strength on this compound’s chelation stability?
- Methodological Answer : Prepare solutions with varying NaCl concentrations (0.1–2 M) and monitor complex dissociation via time-resolved spectroscopy. Calculate stability constants (log K) using the Benesi-Hildebrand method. Compare results with thermodynamic models to predict behavior in high-salinity environments (e.g., industrial wastewater) .
Q. Methodological Validation and Reproducibility
Q. What steps ensure reproducibility in this compound-based assays across laboratories?
- Methodological Answer :
- Standardized protocols : Document buffer composition, pH, and temperature rigorously.
- Interlaboratory calibration : Share certified reference materials (CRMs) with known metal concentrations (e.g., CRM7912-a for arsenic) to harmonize results .
- Statistical validation : Use ANOVA to assess inter-lab variability and establish acceptance criteria for absorbance readings .
Q. How to troubleshoot inconsistent results in this compound-based calcium assays?
- Methodological Answer :
- Reagent purity : Verify dye concentration via UV-Vis (ε = 3.2×10⁴ L·mol⁻¹·cm⁻¹ at 570 nm for Ca²⁺ complexes) .
- Matrix effects : Dilute samples or apply standard addition to correct for organic interferents (e.g., milk proteins).
- Equipment calibration : Regularly validate spectrophotometer wavelength accuracy using holmium oxide filters .
Properties
Molecular Formula |
C16H19AsN2O14S2 |
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Molecular Weight |
602.4 g/mol |
IUPAC Name |
3-[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid;trihydrate |
InChI |
InChI=1S/C16H13AsN2O11S2.3H2O/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24;;;/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30);3*1H2 |
InChI Key |
JSLVFKOGGOXGOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)[As](=O)(O)O.O.O.O |
Origin of Product |
United States |
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